Friedelane

Descripción

Significance in Natural Products Chemistry

Friedelane triterpenoids are a significant class of natural products, with over 400 naturally occurring derivatives identified researchgate.netrsc.org. These compounds are commonly found in various plant species across numerous families, including Celastraceae, Asteraceae, Fabaceae, and Myrtaceae nih.govresearchgate.net. They have also been isolated from lower plants such as mosses, lichens, algae, and fungi nih.govmdpi.com.

One of the most well-known this compound derivatives is friedelin (B1674157) (friedelan-3-one), which was first isolated from bark in the early 19th century nih.govmdpi.com. Friedelin and other this compound triterpenoids are particularly abundant in cork tissues and leaf materials nih.govresearchgate.net. The isolation of these compounds typically involves extraction using organic solvents like methanol, ethanol, hexane, dichloromethane, petroleum ether, and chloroform, often employing techniques such as Soxhlet extraction nih.gov.

The significance of this compound in natural products chemistry stems from the wide array of biological activities exhibited by its derivatives. These activities have led to extensive research into their potential medicinal and agricultural applications nih.govnih.gov.

Overview of this compound Research Trajectories

Research on this compound and its derivatives has followed several key trajectories, driven by their presence in medicinal plants and observed biological effects nih.govresearchgate.net. Initial research focused on the isolation and structural elucidation of new this compound triterpenoids from various natural sources nih.govacs.org. Spectroscopic methods, including IR, UV, MS, and NMR (1D and 2D), are crucial for determining the structures of these complex molecules researchgate.netnih.govacs.org.

A major research trajectory involves investigating the diverse pharmacological properties of this compound derivatives. Studies have reported activities such as anti-inflammatory, antioxidant, anticancer, antimicrobial, hepatoprotective, neuroprotective, and antidiabetic effects for compounds like friedelin nih.govresearchgate.netresearchgate.netmdpi.com. For instance, friedelin has shown significant antimycobacterial activity against Bacillus Calmette Guerin (BCG) sapub.org. Modified this compound derivatives have also demonstrated potential, with some A-ring modifications showing enhanced activity against certain cancer cell lines researchgate.net.

Another important research area is the chemical modification of the this compound skeleton to synthesize novel derivatives with potentially improved biological activities or pharmacokinetic properties rsc.orgicm.edu.pl. Various transformation protocols have been explored, particularly focusing on modifications to the A-ring of the pentacyclic structure rsc.orgresearchgate.netrsc.orgicm.edu.pl. These modifications can lead to the creation of new compounds, including 2-homothis compound derivatives rsc.orgrsc.org.

Furthermore, research is being conducted on the biosynthesis of this compound triterpenoids, exploring the enzymatic pathways involved in their formation from precursors like squalene (B77637) mdpi.commdpi.com. Advances in biotechnology, such as the use of CRISPR/Cas9 technology and gene overexpression in genetically engineered yeast, are being investigated for the potential production of friedelin nih.gov.

Computational studies, such as in silico analyses, are also contributing to the understanding of this compound derivatives, predicting potential molecular targets and evaluating binding affinities biointerfaceresearch.comresearchgate.net. For example, in silico studies suggest that friedelin could modulate human carbonic anhydrases biointerfaceresearch.comresearchgate.net.

The demand for this compound and its derivatives has also spurred research into efficient and environmentally friendly extraction methods, including ultrasound, microwave, supercritical fluid, ionic liquid, and acid hydrolysis nih.gov. Analytical methods like GC-MS and GC-FID are used for the quantification of friedelin in plant extracts and formulations nih.gov.

Here is a summary of some reported biological activities of this compound derivatives:

| Compound (Example) | Reported Biological Activities | Source Examples |

| Friedelin | Anti-inflammatory, Antioxidant, Anticancer, Antimicrobial, Hepatoprotective, Neuroprotective, Antidiabetic, Antifeedant, Antimycobacterial nih.govresearchgate.netresearchgate.netmdpi.comsapub.org | Quercus species, Terminalia avicennioides, Azima tetracantha, Cork researchgate.netsapub.org |

| Celastrol (B190767) | Cytotoxic (various cancer cell lines), Potent anti-inflammatory researchgate.net | Celastraceae species researchgate.net |

| 21α-hydroxifriedelan-3,15-dione | Anti-ulcerogenic researchgate.net | Not specified in snippets |

| Celasdin B | Anti-HIV activity researchgate.net | Not specified in snippets |

The ongoing research into the chemistry, isolation, biological activities, and synthesis of this compound triterpenoids highlights their continued importance in natural product research and drug discovery efforts nih.govnih.govresearchgate.netresearchgate.net.

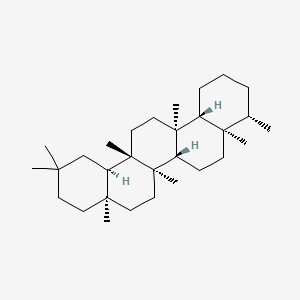

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(4S,4aR,6aS,6aS,6bR,8aR,12aR,14aS,14bR)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52/c1-21-10-9-11-22-27(21,5)13-12-23-28(22,6)17-19-30(8)24-20-25(2,3)14-15-26(24,4)16-18-29(23,30)7/h21-24H,9-20H2,1-8H3/t21-,22+,23-,24+,26+,27+,28-,29+,30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVSNMTUIMXZPLU-XOZXFAFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CCC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001165671 | |

| Record name | (4β,5β,8α,9β,10α,13α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001165671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

559-73-9 | |

| Record name | (4β,5β,8α,9β,10α,13α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=559-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4β,5β,8α,9β,10α,13α,14β)-5,9,13-Trimethyl-24,25,26-trinoroleanane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001165671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Isolation Methodologies

Botanical and Biological Sources

Friedelane and its derivatives are biosynthesized by a wide array of organisms, from higher plants to mosses and lichens. They are also found as significant components in certain industrial waste streams.

This compound is abundantly found in the cork tissues and leaf materials of a diverse range of plant genera. nih.govnih.gov Several key plant families are known to be rich sources of this triterpenoid (B12794562). The natural sources of this compound triterpenoids have been extensively examined within families such as Celastraceae, Hippocrateaceae, Euphorbiaceae, Flacourtiaceae, and Guttiferae (Clusiaceae). researchgate.netresearchgate.netresearchgate.net

Below is a table detailing some of the plant families and representative species known to contain this compound:

| Plant Family | Representative Genera/Species |

|---|---|

| Celastraceae | Maytenus ilicifolia, Maytenus aquifolium, Maytenus macrocarpa, Maytenus quadrangulata, Celastrus vulcanicola nih.govresearchgate.netscielo.brnih.govnih.gov |

| Asteraceae | Aster tataricus researchgate.netresearchgate.net |

| Fabaceae | Pongamia pinnata nih.gov |

| Myrtaceae | Not extensively detailed in the provided search results. |

| Euphorbiaceae | Putranjiva roxburghii, Drypetes tessmanniana, Euphorbia neriifolia nih.govresearchgate.netresearchgate.netresearchgate.net |

| Hippocrateaceae | This family is often included within Celastraceae. |

| Flacourtiaceae | Now often classified under Salicaceae. |

| Guttiferae (Clusiaceae) | Calophyllum pinetorum, Garcinia prainiana, Garcinia imberti, Garcinia rubroechinata, Mammea siamensis nih.gov |

| Urticaceae | Not extensively detailed in the provided search results. |

| Hypericaceae | Not extensively detailed in the provided search results. |

| Fagaceae | Quercus suber (Cork Oak) researchgate.net |

Beyond the realm of higher plants, this compound has also been isolated from lower plants, highlighting its ancient evolutionary origins. nih.govcabidigitallibrary.org It has been reported in various mosses, lichens, and algae. nih.govresearchgate.net For instance, the moss Hypnum cupressiforme is one such lower plant that has been a subject of chemical composition studies.

| Category | Representative Examples |

| Mosses | Hypnum cupressiforme mdpi.com |

| Lichens | Various lichen species contain this compound. nih.govcabidigitallibrary.org |

| Algae | Various algae species contain this compound. nih.gov |

An interesting and industrially significant source of this compound is the byproduct of cork processing. "Cork smoker wash solids," also known as "black wax," is a waste product from the manufacturing of corkboard. This material is a rich source of friedelin (B1674157) (friedelan-3-one), a prominent member of the this compound family.

Advanced Extraction Techniques

The extraction of this compound from its various natural matrices involves a range of techniques, from classical solvent-based methods to more advanced and sustainable "green" chemistry approaches.

Traditional methods for extracting this compound rely on the principle of dissolving the compound in a suitable organic solvent. nih.gov These techniques, while effective, often require large volumes of solvents and extended extraction times. phytojournal.comnih.gov

Maceration : This simple technique involves soaking the plant material (coarsely or finely powdered) in a stoppered container with a solvent for a period of time with regular agitation. researchgate.net It is a straightforward method but can be time-consuming. nih.gov

Percolation : A more efficient process than maceration, percolation involves the slow passage of a solvent through a column packed with the powdered plant material. nih.govyoutube.com This continuous process allows for a more thorough extraction.

Reflux Extraction : This method involves boiling the plant material with a solvent and condensing the solvent vapor back into the extraction vessel. nih.gov It is generally more efficient than maceration and percolation, requiring less time and solvent, but is not suitable for heat-sensitive compounds. nih.gov

Common solvents used in these conventional methods for this compound extraction include methanol, hexane, ethyl acetate, chloroform, dichloromethane, and acetone. nih.gov

In recent years, there has been a significant shift towards more environmentally friendly and efficient extraction techniques. nih.govcabidigitallibrary.org These "green" methods often offer reduced solvent consumption, shorter extraction times, and higher yields. ncsu.edu

Ultrasound-Assisted Extraction (UAE) : This technique utilizes the energy of ultrasonic waves to disrupt the plant cell walls, enhancing the penetration of the solvent and accelerating the extraction process. nih.govncsu.edu UAE is known for its efficiency, reduced extraction time, and lower energy consumption.

Microwave-Assisted Extraction (MAE) : MAE employs microwave energy to heat the solvent and the plant material, leading to a rapid and efficient extraction. nih.govncsu.eduresearchgate.net This method significantly reduces extraction time and solvent volume compared to conventional techniques. um.edu.mynih.gov

Supercritical Fluid Extraction (SFE) : SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. nih.govmdpi.commdpi.com Supercritical fluids have properties of both liquids and gases, allowing for efficient penetration into the plant matrix and selective extraction of compounds like this compound. nih.govresearchgate.net The solvent can then be easily removed by depressurization, leaving a solvent-free extract. An SFE of Quercus cerris bark yielded extracts with a high concentration of friedelin. nih.gov

Ionic Liquid-Assisted Extraction : This method utilizes ionic liquids, which are salts that are liquid at low temperatures, as solvents. Their unique properties can enhance the extraction of certain compounds. nih.gov

Acid Hydrolysis-Assisted Extraction

Acid hydrolysis can be employed as a method to assist in the extraction of this compound-type compounds. nih.govresearchgate.net This technique is particularly useful for releasing sapogenins from their saponin glycosides. The process typically involves treating the plant material with a strong acid, such as hydrochloric acid (HCl), often with the application of heat. mdpi.com Microwave-assisted acid hydrolysis (MAAH) has emerged as a more efficient alternative to conventional heating, significantly reducing the reaction time. mdpi.com For instance, studies on fenugreek extracts have shown that MAAH at elevated temperatures (e.g., 140°C) and optimized times (e.g., 30 minutes) can lead to a higher yield of sapogenins compared to conventional hydrolysis. mdpi.com While this method is effective in breaking down glycosidic bonds, it's important to control the conditions to prevent the degradation of the target this compound compounds. mdpi.com

Advanced Purification and Separation Strategies

Following the initial extraction, a series of advanced purification and separation strategies are necessary to isolate this compound from the complex mixture of other phytochemicals.

Chromatographic Methods (e.g., Column Chromatography, Preparative Thin-Layer Chromatography)

Chromatography is a fundamental technique for the separation and purification of individual compounds from a mixture. wikipedia.orgrroij.comlongdom.org The principle of chromatography relies on the differential partitioning of compounds between a stationary phase and a mobile phase. rroij.comjournalagent.com

Column Chromatography is a widely used method for purifying this compound and its derivatives on a larger scale. wikipedia.orglongdom.orgiiste.org In this technique, a solid adsorbent, such as silica gel or alumina, is packed into a column to serve as the stationary phase. longdom.org The crude extract containing this compound is loaded onto the column, and a solvent or a mixture of solvents (the mobile phase) is passed through it. wikipedia.orgiiste.org Compounds within the mixture separate based on their different affinities for the stationary and mobile phases, allowing for the collection of fractions enriched in the desired this compound compound. wikipedia.org For example, friedelin has been successfully isolated from the chloroform fraction of Prosopis africana stem bark extract using column chromatography with a silica gel stationary phase and a gradient elution starting with n-hexane. iiste.org

Preparative Thin-Layer Chromatography (Prep TLC) is a valuable technique for the purification of smaller quantities of this compound, typically in the milligram range. rochester.eduresearchgate.netchemrxiv.org It utilizes a glass or aluminum plate coated with a thin layer of adsorbent, similar to the stationary phase in column chromatography. rochester.eduijprajournal.com The crude extract is applied as a band near the bottom of the plate, which is then placed in a sealed chamber containing a suitable solvent system (mobile phase). rochester.eduijprajournal.com As the solvent moves up the plate by capillary action, the components of the mixture separate into distinct bands. These bands can be visualized (e.g., under UV light), and the section of the adsorbent containing the desired this compound compound is scraped off the plate. rochester.edu The pure compound is then recovered by eluting it from the adsorbent with a polar solvent. rochester.edu

Crystallization Techniques

Crystallization is a powerful purification technique that relies on the principle that a compound will form a well-ordered crystal lattice from a supersaturated solution, leaving impurities behind in the solvent. washington.eduunifr.chsolubilityofthings.com This method is often used as a final step to obtain high-purity this compound. google.com The process generally involves dissolving the crude or partially purified this compound in a suitable solvent at an elevated temperature to create a saturated solution. unifr.chyoutube.com The solution is then allowed to cool slowly, causing the solubility of the this compound to decrease and leading to the formation of crystals. washington.edusolubilityofthings.com The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. unifr.ch Techniques such as slow evaporation of the solvent or the addition of an anti-solvent (a solvent in which the compound is insoluble) can also be used to induce crystallization. unifr.chyoutube.com For example, high-purity friedelin has been obtained through recrystallization from a hot n-hexane:ethyl acetate system in the presence of activated charcoal to remove colored impurities. google.com

Chemical Derivatization for Enhanced Chromatographic Separation (e.g., Acetylation)

Chemical derivatization involves the chemical modification of a compound to alter its physical and chemical properties, which can be advantageous for chromatographic separation. researchgate.netxjtu.edu.cnresearchgate.net This strategy is particularly useful when two or more compounds in a mixture have very similar chromatographic behaviors, making their separation difficult. tandfonline.com

Acetylation is a common derivatization technique where an acetyl group is introduced into a molecule, typically by reacting it with acetic anhydride. tandfonline.com This process can change the polarity and volatility of the compound, thereby altering its retention characteristics during chromatography. libretexts.org In the context of this compound purification, acetylation has been successfully employed to separate friedelin from 3-hydroxyfriedel-3-en-2-one, two compounds with very similar Rf values that are challenging to separate directly by chromatography. tandfonline.com By acetylating the mixture, the 3-hydroxyfriedel-3-en-2-one is converted to its acetyl derivative, which has a different polarity and can be readily separated from friedelin using column chromatography. tandfonline.com The original compound can then be recovered by deacetylation. tandfonline.com

Data Tables

Table 1: Chromatographic Methods for this compound Purification

| Chromatographic Method | Stationary Phase | Mobile Phase Example | Scale of Purification | Reference |

| Column Chromatography | Silica Gel | n-Hexane/Ethyl Acetate Gradient | Grams | iiste.org |

| Preparative TLC | Silica Gel | Toluene:Ethyl Acetate:Formic Acid | Milligrams | researchgate.net |

Structural Elucidation and Stereochemical Assignment

Comprehensive Spectroscopic Methodologies

Spectroscopic techniques provide invaluable data about the functional groups, connectivity, and spatial arrangement of atoms within the Friedelane molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including one-dimensional (¹H and ¹³C NMR) and two-dimensional (DEPT, COSY, HMQC, HMBC, and NOESY) experiments, is fundamental to the structural elucidation of this compound. ¹H NMR provides information about the different types of protons and their environments, including their chemical shifts, multiplicities, and coupling constants. For this compound, characteristic signals for the numerous methyl groups are observed as singlets or doublets in the ¹H NMR spectrum, providing initial clues about the substitution pattern. iiste.org ¹³C NMR spectroscopy reveals the carbon skeleton, showing signals for methyl, methylene (B1212753), methine, and quaternary carbons. DEPT experiments help differentiate between these carbon types. nih.govresearchgate.net

Studies on this compound derivatives often report detailed ¹H and ¹³C NMR data, including chemical shifts and coupling constants, which are compared with literature values for known compounds to confirm structural assignments. iiste.orgresearchgate.netresearchgate.net

Table 1: Illustrative NMR Data for this compound (Example based on literature, specific shifts may vary depending on solvent and substitution)

| Position | ¹H NMR (δ, multiplicity, J Hz) | ¹³C NMR (δ) |

| C-3 (in Friedelin) | - | ~213 (C=O) |

| Methyls (examples) | ~0.70-1.15 (s or d) | ~14-36 |

| C-28 (in a this compound acid) | - | ~180 (COOH) |

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of this compound, aiding in the determination of its molecular formula and structural features. High-Resolution Mass Spectrometry (HRMS), such as High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) or High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS), is used to determine the exact mass of the molecular ion, allowing for the precise calculation of the elemental composition (e.g., C₃₀H₅₂ for this compound). nih.govmdpi.comniscpr.res.in

Different ionization techniques, including Electrospray Ionization (ESI), mdpi.com Fast Atom Bombardment (FAB), niscpr.res.in and Electron Ionization (EI), are coupled with mass analyzers like quadrupole-Time-of-Flight (Q-TOF) or ion traps to generate characteristic fragmentation patterns. mdpi.comiccs.edu These fragmentation patterns provide structural clues by indicating the presence of specific substructures and the positions of functional groups. For triterpenes like this compound, characteristic fragment ions result from cleavages of the fused ring system. Gas Chromatography-Mass Spectrometry (GC-MS) is particularly useful for analyzing complex mixtures containing this compound, separating components before they enter the mass spectrometer, thus allowing for the identification of this compound based on its retention time and mass spectrum. mdpi.comresearchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the presence of specific functional groups within the this compound molecule by detecting characteristic vibrational frequencies. For example, the presence of hydroxyl groups is indicated by a broad absorption band around 3400-3600 cm⁻¹, while carbonyl groups (such as in friedelin) show a strong absorption band around 1700-1730 cm⁻¹. nih.govresearchgate.netmdpi.comniscpr.res.in C-H stretching and bending vibrations also give rise to characteristic peaks in the IR spectrum, providing information about the aliphatic nature of the compound and the presence of methyl and methylene groups. iiste.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is generally less informative for saturated triterpenes like this compound, which lack significant chromophores. However, if this compound contains conjugated double bonds or other UV-active functional groups, UV-Vis spectroscopy can provide information about their presence and electronic transitions. jchps.com

Advanced Crystallographic Analysis

Single-crystal X-ray crystallography is a powerful technique that can provide the definitive three-dimensional structure and absolute stereochemistry of a molecule. researchgate.netscielo.brthaiscience.infonih.gov By analyzing the diffraction pattern produced when X-rays interact with a single crystal of this compound or a this compound derivative, crystallographers can determine the precise positions of all atoms in the molecule, including their spatial arrangement and the configuration at each chiral center. scielo.brthaiscience.info This method is particularly valuable for confirming the complex stereochemistry of pentacyclic triterpenes like this compound, which have multiple chiral centers and a rigid, fused-ring system. researchgate.netthaiscience.info X-ray crystallography has been successfully applied to determine the crystal structure of this compound derivatives, validating planar structures and assigning configurations. researchgate.netscielo.br Studies have also used X-ray analysis to investigate the conformation of the this compound skeleton, revealing the preferred chair and boat conformations of the different rings. researchgate.net

Comparative Analysis with Reference Compounds and Spectroscopic Databases

A crucial step in the structural elucidation and stereochemical assignment of this compound isolated from natural sources is the comparison of its spectroscopic data (NMR, MS, IR, UV-Vis) with those of authentic samples of this compound or well-characterized this compound derivatives, as well as with data available in spectroscopic databases. nih.govpsu.eduniscpr.res.inresearchgate.netscielo.brthaiscience.infothegoodscentscompany.com Databases like PubChem and specialized natural product databases contain extensive spectroscopic data for known compounds. psu.edunih.gov By comparing the acquired spectra of an unknown compound with these reference data, researchers can identify the compound as this compound or a specific this compound derivative and confirm its structure and stereochemistry. iiste.orgresearchgate.netresearchgate.net This comparative analysis is often the final step in confirming the identity and structural details elucidated through individual spectroscopic and crystallographic methods.

Friedelane Biosynthesis: Pathways and Enzymology

Mevalonate (B85504) Pathway Precursors and Isoprenoid Units

The biosynthesis of friedelane, like all triterpenoids, begins with the cytosolic mevalonate (MVA) pathway. nih.govnih.gov This fundamental metabolic route provides the essential five-carbon (C5) building blocks required for isoprenoid construction. The pathway commences with the condensation of acetyl-coenzyme A (CoA) units to eventually form mevalonate. nih.gov

Through a series of enzymatic steps including phosphorylation and decarboxylation, mevalonate is converted into two key isoprenoid units: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These C5 units are the universal precursors for the biosynthesis of a vast array of isoprenoid compounds.

For the formation of triterpenoids, two molecules of farnesyl pyrophosphate (FPP), a C15 intermediate, are joined head-to-head to form the C30 hydrocarbon squalene (B77637). Squalene then undergoes an epoxidation reaction to yield 2,3-oxidosqualene (B107256), the linear substrate for the crucial cyclization step that defines the triterpenoid (B12794562) backbone. nih.govnih.govcabidigitallibrary.org

Role of Oxidosqualene Cyclases (OSCs) / Friedelin (B1674157) Synthases

The formation of the pentacyclic this compound skeleton from the linear 2,3-oxidosqualene is a critical and defining step in the biosynthetic pathway. This complex transformation is catalyzed by a specific class of oxidosqualene cyclases (OSCs) known as friedelin synthases (FRSs). cabidigitallibrary.orgd-nb.info These enzymes are responsible for orchestrating a highly complex cascade of reactions to produce the most rearranged of all known triterpene skeletons.

The catalytic process initiated by friedelin synthase is one of the most complex enzymatic reactions known in biochemistry. The reaction begins with the protonation of the epoxide ring of 2,3-oxidosqualene, which triggers a concerted series of cyclizations and stereospecific 1,2-hydride and 1,2-methyl shifts. nih.gov This cascade proceeds through a series of transient carbocation intermediates. The process culminates in a final deprotonation step to yield the stable pentacyclic structure of friedelin, which features a ketone group at the C-3 position. nih.govnih.gov This extensive series of intramolecular rearrangements is what distinguishes friedelin biosynthesis from that of other triterpenoids. nih.gov

Several genes encoding friedelin synthases have been identified and functionally characterized from various plant species, particularly those from the Celastraceae family known for producing this compound-type metabolites.

In Tripterygium wilfordii, a plant used in traditional Chinese medicine, three OSCs were isolated and characterized: TwOSC1, TwOSC2, and TwOSC3. nih.gov Functional assays revealed that both TwOSC1 and TwOSC3 are multiproduct friedelin synthases that produce friedelin as a major product, confirming their role in the biosynthesis of the celastrol (B190767) precursor. nih.govnih.gov In contrast, TwOSC2 was identified as a β-amyrin synthase. nih.gov

From the medicinal plant Maytenus ilicifolia, a friedelin synthase designated MiFRS was cloned and functionally characterized via heterologous expression in yeast. nih.govresearchgate.net The study confirmed its specific function in producing friedelin. researchgate.net Further investigation revealed the existence of at least four slightly different isoforms of MiFRS, though they exhibited similar production levels of friedelin when expressed in yeast. mdpi.com

Table 1: Characterized Friedelin Synthase (FRS) Genes

| Gene | Source Organism | Primary Product | Reference |

|---|---|---|---|

| TwOSC1 | Tripterygium wilfordii | Friedelin | nih.gov |

| TwOSC3 | Tripterygium wilfordii | Friedelin | nih.gov |

| MiFRS | Maytenus ilicifolia | Friedelin | nih.govresearchgate.net |

Site-directed mutagenesis has proven to be a powerful tool for investigating the structure-function relationships of friedelin synthases and understanding the molecular basis for their remarkable catalytic specificity. Studies on MiFRS from Maytenus ilicifolia have identified key amino acid residues that are critical for its catalytic function and product outcome.

One study identified a leucine (B10760876) residue at position 482 (L482) as essential for the production of friedelin. nih.gov Substitution of this leucine with valine, threonine, or isoleucine disrupted substrate recognition and resulted in the formation of different pentacyclic triterpenes, demonstrating its pivotal role in guiding the complex rearrangement cascade. nih.gov

Another investigation focused on other residues within the active site of MiFRS. nih.gov A mutation of phenylalanine to tryptophan at position 473 (Phe473Trp) led to a complete loss of enzymatic function. In contrast, mutations of methionine at position 549 to serine (Met549Ser) and leucine at position 552 to phenylalanine (Leu552Phe) altered the enzyme's specificity. These mutants produced α-amyrin and β-amyrin in addition to friedelin, indicating that these residues are important for maintaining the precise conformational control required for exclusive friedelin synthesis. nih.gov

Post-Cyclization Modifications by Cytochrome P450 Enzymes (e.g., CYP712K4, CYP712K1, CYP712K2)

Once the friedelin backbone is synthesized, it undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes introduce functional groups, such as hydroxyl and carboxyl moieties, which are crucial for the structural diversification and biological activity of downstream metabolites like celastrol.

A specific subfamily of CYPs, the CYP712K family, has been identified as being responsible for the initial and critical C-29 oxidation of friedelin. In Tripterygium wilfordii, three P450s—CYP712K1, CYP712K2, and CYP712K3—were found to catalyze the three-step oxidation of the C-29 methyl group of friedelin. d-nb.inforesearchgate.netnih.gov This sequential oxidation proceeds from an alcohol (29-hydroxy-friedelin) to an aldehyde, and finally to a carboxylic acid, yielding polpunonic acid. researchgate.netnih.gov

Similarly, in Maytenus ilicifolia, the enzyme CYP712K4 was characterized and shown to perform the same three-step oxidation at the C-29 position of friedelin, leading to the formation of maytenoic acid (an alternative name for polpunonic acid). researchgate.netunesp.br This step is considered the second committed step in the biosynthesis of quinone methide triterpenoids in this species. researchgate.net

Table 2: Characterized Cytochrome P450s in this compound Modification

| Enzyme | Source Organism | Substrate | Product | Reference |

|---|---|---|---|---|

| CYP712K1 | Tripterygium wilfordii | Friedelin | Polpunonic Acid | d-nb.inforesearchgate.net |

| CYP712K2 | Tripterygium wilfordii | Friedelin | Polpunonic Acid | d-nb.inforesearchgate.net |

| CYP712K3 | Tripterygium wilfordii | Friedelin | Polpunonic Acid | d-nb.inforesearchgate.net |

| CYP712K4 | Maytenus ilicifolia | Friedelin | Maytenoic Acid (Polpunonic Acid) | researchgate.netunesp.br |

Biosynthetic Intermediates and Downstream this compound Metabolites (e.g., Polpunonic Acid, Maytenoic Acid, Celastrol)

The sequential action of friedelin synthases and cytochrome P450s results in a metabolic pathway that produces key intermediates and bioactive end-products. Friedelin serves as the foundational scaffold which is then elaborated upon.

The C-29 oxidation of friedelin is a crucial diversification step, leading to the formation of polpunonic acid (also known as maytenoic acid). researchgate.netresearchgate.net This carboxylic acid is a key biosynthetic intermediate. cabidigitallibrary.orgnih.gov The formation of polpunonic acid is a prerequisite for the subsequent reactions that lead to highly oxidized compounds like celastrol. The pathway to celastrol is proposed to involve further oxidations at the C-2 and C-24 positions of the this compound core, although the specific enzymes responsible for these later steps are still under investigation. cabidigitallibrary.org

Table 3: Key Intermediates and Products in this compound Biosynthesis

| Compound | Class | Biosynthetic Precursor | Key Enzyme(s) |

|---|---|---|---|

| Friedelin | This compound Triterpenoid | 2,3-Oxidosqualene | Friedelin Synthase (e.g., TwOSC1, MiFRS) |

| 29-Hydroxy-friedelin | Biosynthetic Intermediate | Friedelin | CYP712K Family (e.g., CYP712K1) |

| Polpunonic Acid / Maytenoic Acid | Biosynthetic Intermediate | 29-Hydroxy-friedelin | CYP712K Family (e.g., CYP712K1, CYP712K4) |

| Celastrol | Downstream Metabolite | Polpunonic Acid | Multiple (Proposed) P450s and other enzymes |

Biosynthetic Compartmentalization and Translocation Studies

The biosynthesis of this compound-type triterpenoids, like many other specialized plant metabolites, is a highly organized process that occurs in specific subcellular compartments. Research indicates that the pathways leading to this compound and related quinonemethide triterpenoids are compartmentalized, a strategy that allows for efficient substrate channeling and prevents metabolic interference. nih.gov

The initial steps of triterpenoid biosynthesis, which form the precursor 2,3-oxidosqualene, are derived from the mevalonate (MVA) pathway. This pathway involves the condensation of acetyl-CoA units to eventually form the 30-carbon precursor. nih.gov Following its synthesis, 2,3-oxidosqualene is cyclized by specific oxidosqualene cyclases (OSCs), such as friedelin synthase, into the characteristic pentacyclic this compound skeleton. This cyclization is a critical branching point that commits the precursor to the this compound scaffold. nih.govfrontiersin.org Studies in plants like Maytenus aquifolium and Salacia campestris have been instrumental in demonstrating this compartmentalization, suggesting a sophisticated intracellular organization to manage the production of these complex molecules. nih.gov The precise mechanisms of how intermediates are translocated between different organelles (e.g., from the cytoplasm/endoplasmic reticulum where precursor synthesis occurs to potential downstream compartments for modification) remain an active area of investigation.

Metabolic Engineering for Heterologous Production

The low abundance of this compound in its natural plant sources has driven the development of metabolic engineering strategies to produce it in more scalable and sustainable heterologous hosts. nih.govfigshare.com Synthetic biology and metabolic engineering provide green and promising approaches for reconstructing microbial systems to serve as cellular factories for high-value natural products like this compound. nih.govfrontiersin.org The primary goal is to introduce the necessary biosynthetic genes into a host organism and optimize its native metabolism to maximize the flux towards the desired compound. This often involves enhancing the supply of the precursor 2,3-oxidosqualene and efficiently converting it to friedelin. researchgate.net

CRISPR/Cas9 System Applications

The CRISPR/Cas9 genome editing tool has become indispensable in the metabolic engineering of this compound production. nih.govfrontiersin.orgnih.gov Its precision allows for targeted gene knockouts and integrations to rewire the host's metabolism for improved yields. In the context of this compound biosynthesis, CRISPR/Cas9 has been primarily used to eliminate competing pathways that divert precursors away from triterpenoid synthesis and to stably integrate essential pathway genes into the host genome. nih.govresearchgate.net

For instance, studies in Saccharomyces cerevisiae have utilized CRISPR/Cas9 to knock out genes that inhibit production. nih.gov By creating double and quadruple mutants, researchers have successfully redirected metabolic flux towards this compound synthesis. nih.gov This technology has been pivotal in creating stable, high-yielding strains, overcoming issues of plasmid instability that can hinder long-term fermentation. nih.govresearchgate.net The ability to make precise, multiple edits has accelerated the development of robust microbial chassis for producing this compound and its valuable derivatives. nih.govnih.gov

Engineered Yeast and Plant Host Systems (e.g., Saccharomyces cerevisiae, Nicotiana benthamiana)

Both microbial and plant-based systems have been developed as platforms for heterologous this compound production, with yeast being the most extensively studied.

Saccharomyces cerevisiae (baker's yeast) is a favored host due to its well-characterized genetics, robustness in industrial fermentations, and the presence of a native mevalonate pathway that produces the precursor for triterpenoids. nih.govnih.gov Numerous studies have focused on engineering S. cerevisiae for high-level this compound production. nih.govnih.gov Strategies have included:

Overexpression of Key Genes : Increasing the expression of genes in the endogenous mevalonate pathway, such as tHMG1, ERG1, ERG20, and ERG9, to boost the supply of 2,3-oxidosqualene. nih.govresearchgate.net

Expression of Friedelin Synthase : Introducing a potent friedelin synthase, such as TwOSC1 from Tripterygium wilfordii, to efficiently cyclize the precursor. nih.govnih.gov

Elimination of Competing Pathways : Using CRISPR/Cas9 to knock out genes involved in pathways that compete for precursors, such as sterol biosynthesis. nih.gov

Process Optimization : Fine-tuning fermentation conditions, including medium composition, to further enhance yields. frontiersin.org

These combined approaches have led to significant increases in this compound titers. One engineered strain, GQ1, achieved a production of 63.91 ± 2.45 mg/L in shake flasks, a 65-fold increase compared to the initial strain. nih.govfrontiersin.orgresearchgate.net More recent work combining metabolic engineering with lipid droplet engineering in the Z28 strain of S. cerevisiae has pushed production to a record 1500 mg/L in shake-flask fermentation. nih.govfigshare.com

Nicotiana benthamiana , a relative of tobacco, has emerged as a powerful transient expression system for producing plant-based natural products, including triterpenoids. researchgate.netfrontiersin.org The primary method used is agroinfiltration, where Agrobacterium tumefaciens carrying the genes of interest is infiltrated into the plant leaves. researchgate.net This system allows for the rapid, scalable, and contained production of complex molecules. nih.gov

While direct reports on this compound production in N. benthamiana are not as detailed as for yeast, the platform has been successfully used to produce other high-value triterpenoids like oleanolic acid and precursors to the antimalarial drug artemisinin. frontiersin.orgplos.org The strategies employed are similar in principle to yeast engineering:

Transient Expression : Co-expressing a friedelin synthase with enzymes that boost the precursor supply. researchgate.net

Boosting Precursors : Enhancing the endogenous MEP or MVA pathways within the plant tissue to increase the pool of 2,3-oxidosqualene. researchgate.netnih.gov

The success with structurally similar triterpenoids indicates that N. benthamiana is a highly promising and viable production chassis for this compound, offering an alternative to microbial fermentation. frontiersin.org

Data Tables

Table 1: Genetic Modifications in Engineered Saccharomyces cerevisiae for this compound Production

| Strain | Genetic Modification Strategy | Key Genes Targeted | Resulting Friedelin Titer (mg/L) | Reference |

|---|---|---|---|---|

| Initial Engineered Strain | Plasmid overexpression of genes with CRISPR/Cas9 | Not specified | 37.07 mg/L | nih.govfrontiersin.org |

| GH1 Strain | Genomic integration of overexpression modules (tHMG1, ERG20, ERG9, ERG1) | tHMG1, ERG20, ERG9, ERG1 | 6.53 ± 0.13 mg/L | nih.gov |

| GQ1 Strain | Genomic integration, quadruple knockout of inhibiting genes (bts1, rox1, ypl062w, yjl064w), optimized medium | bts1, rox1, ypl062w, yjl064w | 63.91 ± 2.45 mg/L | nih.govfrontiersin.org |

| Z16 Strain | Enhanced key enzyme activity, reduced competing metabolic flux | TwOSC1 | 270 mg/L | nih.govfigshare.com |

| Z28 Strain | Medium optimization and lipid droplet engineering | TwOSC1 | 1500 mg/L | nih.govfigshare.com |

Synthetic Chemistry and Chemical Modifications of Friedelane

Total Synthesis Approaches to the Friedelane Skeleton

Total synthesis of complex natural products like this compound allows for the preparation of these compounds in controlled laboratory settings and provides opportunities to explore novel chemical reactions and strategies. lookchem.com

Retrosynthetic Strategies

Retrosynthetic analysis is a crucial tool in planning the total synthesis of complex molecules. For the this compound skeleton, retrosynthetic strategies involve breaking down the target molecule into simpler, readily available starting materials through a series of hypothetical disconnections. icm.edu.pl These disconnections are chosen based on known reliable chemical reactions and the potential for stereochemical control. The highly fused and rigid nature of the this compound core necessitates strategies that can efficiently construct multiple rings and establish the correct stereochemistry at various positions.

Key Stereoselective Transformations

Achieving the correct stereochemistry at the nine asymmetric centers of this compound is paramount in its total synthesis. caltech.edu Key stereoselective transformations are employed to control the relative and absolute configurations of the newly formed chiral centers during the synthesis. Examples of such transformations in the context of triterpene synthesis include stereoselective reductions, alkylations, and cycloaddition reactions. vdoc.pub The specific strategies and reagents used depend on the chosen retrosynthetic route and the functional groups present in the synthetic intermediates.

Derivatization and Analogue Synthesis

Chemical modification of naturally occurring this compound derivatives, such as friedelin (B1674157) (friedelan-3-one), provides a versatile route to access a wide array of analogues with potentially altered biological activities. nbu.ac.innih.gov These modifications often target specific regions of the molecule, such as the A-ring or peripheral methyl groups.

Modifications of the A-Ring (e.g., Oxidation, Reduction, Homoderivatives, Functionalization at C-2, C-3, C-4)

The A-ring of the this compound skeleton is a common site for chemical modifications due to the presence of functional groups like ketones (in friedelin) and hydroxyl groups. Various transformative protocols have been applied to the A-ring, including oxidation, reduction, and the introduction of new functional groups at positions C-2, C-3, and C-4. nbu.ac.innih.govrsc.org

Oxidation: Oxidation reactions can introduce hydroxyl or carbonyl groups, alter the oxidation state of existing functionalities, or lead to rearrangements. For instance, oxidation of friedelin oxime derivatives has been shown to furnish lactones and seco-acids. researchgate.net

Reduction: Reduction of ketone or alkene functionalities in the A-ring can introduce hydroxyl groups or saturated carbons, often with stereochemical control. Stereoselective reduction of friedelin, for example, can yield different isomers of friedelinol depending on the reducing agent used (e.g., LiAlH4, sodium, or catalytic hydrogenation). nih.gov Reduction of 3-acetoxyfriedel-3-en-2-one can lead to isomeric 2,3-diols or alpha-hydroxyketones. nih.gov

Homoderivatives: The synthesis of 2-homofriedelanes, which involve the expansion of the A-ring, has also been reported through reactions involving intermediates like 3-chlorofriedel-2-ene-2-carbaldehyde. nbu.ac.inrsc.org

Functionalization at C-2, C-3, C-4: Specific functionalization at these positions can be achieved through various reactions, including halogenation, hydroxylation, and the introduction of nitrogen-containing groups. Methodologies have been established for the synthesis of C2,C3-, C3,C4-, and C2,C3,C4-functionalized this compound triterpenoids. nbu.ac.inrsc.org

Table 1 summarizes some examples of A-ring modifications of this compound derivatives.

| Starting Material | Reagent/Conditions | Product(s) | Reference |

| Friedelin | LiAlH4, Na, or Catalytic Hydrogenation | Friedelinol isomers | nih.gov |

| 3-Acetoxyfriedel-3-en-2-one | Reduction | Isomeric 2,3-diols or α-hydroxyketones | nih.gov |

| Friedelin | Vilsmeyer-Haack reagent | 3-Chlorofriedel-2-ene-2-carbaldehyde (intermediate for 2-homofriedelanes) | nbu.ac.inrsc.org |

| Friedelin oxime derivative | H2O2, SeO2, t-BuOH | Friedelolactone, 2,3-seco-friedelonic acid | researchgate.net |

| Suitable this compound-based molecules | Various transformations | C2,C3-, C3,C4-, and C2,C3,C4-functionalized derivatives | nbu.ac.inrsc.org |

Functionalization at Other Positions (e.g., C-28, C-29, C-30)

Beyond the A-ring, other positions on the this compound skeleton can be targeted for functionalization, particularly the methyl groups at C-28, C-29, and C-30. These modifications can introduce polarity or provide handles for further chemical transformations. For example, C-H hydroxylation directed by transient chiral groups has been explored for functionalizing pentacyclic triterpenoids, including this compound-type C29-aldehyde. nih.gov Intramolecular hydrogen abstraction reactions using reagents like (diacetoxyiodo)benzene (B116549) and iodine have been shown to lead to functionalization at positions like C-24 and C-25 in this compound derivatives bearing a 3β-hydroxyl group. csic.es

Formation of Novel Scaffolds (e.g., Lactones, Oximes, Lactams, Diols, Alpha-hydroxyketones)

Chemical transformations of this compound derivatives can lead to the formation of novel structural scaffolds, expanding the chemical space of this compound-based compounds. vdoc.pubacs.org

Lactones: Oxidative transformations can result in the formation of lactone rings, such as the formation of friedelolactone from a friedelin oxime derivative. researchgate.net Seco-friedelane lactones, like 3,4-seco-friedelan-3,11β-olide, have also been identified or synthesized. mdpi.com

Oximes: Reaction of ketones, such as friedelin, with hydroxylamine (B1172632) yields the corresponding oximes. nbu.ac.in These oximes can serve as intermediates for further transformations, including rearrangements or oxidation reactions. researchgate.net

Lactams: While not explicitly detailed in the search results for this compound itself, the formation of lactams is a common transformation for cyclic ketones or their oxime derivatives in organic chemistry, suggesting a potential route for this compound modification.

Diols: Reduction of diketones or hydroxyketones in the this compound series can produce diols, often with control over the stereochemistry of the hydroxyl groups. nih.govresearchgate.net For instance, reduction of 3-acetoxyfriedel-3-en-2-one yields isomeric 2,3-diols. nih.gov this compound-2α,3β-diol (pachysandiol A) and this compound-2α,3α-diol have been synthesized from friedelin or cerin. researchgate.net

Alpha-hydroxyketones: These functionalities can be obtained through oxidation reactions of enolates or related species, or as products of reduction of diketones. nih.govthieme-connect.com

Table 2 provides examples of novel scaffolds formed from this compound derivatives.

| Starting Material | Transformation Leading to Novel Scaffold | Novel Scaffold Formed | Reference |

| Friedelin oxime derivative | Oxidation | Lactone (Friedelolactone) | researchgate.net |

| Friedelin | Reaction with hydroxylamine | Oxime | nbu.ac.in |

| 3-Acetoxyfriedel-3-en-2-one | Reduction | 2,3-Diols, α-Hydroxyketones | nih.gov |

| Friedelin or Cerin | Synthesis routes | This compound-2α,3β-diol (Pachysandiol A), this compound-2α,3α-diol | researchgate.net |

| Friedelin | Oxidation and other steps | 3,4-Seco-friedelan-3-oic acid | nbu.ac.inmdpi.com |

Advanced Analytical and Quantification Methodologies

Chromatographic Quantification Techniques (e.g., HPLC-DAD, HPLC-UV, GC-MS, GC-FID)

Chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID), are commonly used for the analysis and quantification of friedelane and other triterpenes nih.govmdpi.com. High-Performance Liquid Chromatography (HPLC) coupled with various detectors like Diode Array Detection (DAD) or Ultraviolet (UV) detection is also a predominant technique, although triterpenoids can present challenges due to their structural similarities and lack of strong UV chromophores nih.govnih.govmdpi.com.

GC-MS and GC-FID enable the separation and detection of this compound in complex matrices like plant extracts nih.govresearchgate.netnih.gov. For instance, friedelin (B1674157) has been detected and quantified in Putranjiva roxburghii leaf and bark extracts using these methods nih.govresearchgate.net. Specific chromatographic conditions for GC-MS analysis of friedelin isolated from cork have been reported, including temperature gradients, injector temperature, and transfer line temperature nih.gov. GC-MS analysis has also been used to identify triterpenes, including this compound derivatives, in root bark extracts researchgate.net.

HPLC is widely used for triterpenoid (B12794562) analysis due to its speed, sensitivity, selectivity, and repeatability nih.gov. However, separating structurally similar triterpenoids can be challenging with conventional HPLC nih.gov. The lack of strong UV absorption in many triterpenoids necessitates detection at low wavelengths (205-210 nm), which can be affected by solvent absorption nih.gov. To enhance sensitivity and detection response, chemical derivatization strategies can be employed for HPLC-UV/FLD/MS detection nih.gov. HPLC-PDA methods have also been developed and validated for the quantification of triterpenoids, demonstrating acceptable specificity, linearity, precision, trueness, and sensitivity nih.gov.

High-Performance Thin Layer Chromatography (HPTLC) is another chromatographic technique used for the assessment of friedelin in plant extracts and formulations researchgate.netresearchgate.net.

Examples of chromatographic conditions and findings for Friedelin:

| Technique | Sample Matrix | Detection Method | Key Findings | Citation |

| GC-MS | Putranjiva roxburghii | MS | Detected in leaf extract (0.003% w/w) and bark (0.04%) | nih.govresearchgate.net |

| GC-MS | Cork of Quercus suber | MS | Quantified; specific chromatographic conditions reported (e.g., temp gradient 80°C to 285°C, injector 250°C) | nih.gov |

| GC-FID | Protium heptaphyllum resin | FID | Used for quantification of neutral triterpenes, including those from the this compound series. | mdpi.com |

| HPLC-PDA | Vaccinium vitis-idaea | PDA | Validated method for quantification of triterpenoids, including this compound series. | nih.gov |

| HPTLC | Putranjiva roxburghii | Densitometry | Method developed and validated for friedelin determination in leaf, bark, and formulations. | researchgate.net |

Quantitative analysis of friedelin and friedelan-3-beta-ol in Maytenus aquifolium has been performed using high-resolution gas chromatography (HRGC) and high-temperature capillary gas chromatography (HT-CGC), with HT-CGC showing better efficiency researchgate.net.

Spectrophotometric Assays

Spectrophotometric methods can be used for the quantification of total triterpenes in plant matrices, serving as a preliminary analytical tool nih.gov. A validated spectrophotometric method based on the reaction of triterpenes with vanillin (B372448) in the presence of sulfuric acid has been developed nih.gov. This method involves detection at 548 nm and has demonstrated linearity, precision, and accuracy for the determination of total triterpenes nih.gov. While this method quantifies total triterpenes, it can be a useful initial step before employing more specific methods like GC-MS or LC-MS/MS to identify and quantify individual compounds like this compound nih.gov.

Biological Activities and Mechanistic Investigations of Friedelane and Its Derivatives

Anti-Inflammatory Mechanisms (e.g., Cellular Pathways, Molecular Targets)

Friedelane derivatives have demonstrated anti-inflammatory properties through various mechanisms. Studies have shown that these compounds can inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophages. researchgate.net Investigations into the molecular mechanisms have revealed differential effects depending on the specific this compound compound. For instance, one this compound triterpenoid (B12794562) (Compound 18) was found to enhance and prolong the nuclear translocation of nuclear factor-erythroid 2-related factor 2 (Nrf2) and increase the expression of its target genes, such as hemeoxigenase 1 (HO1), without inhibiting the phosphorylation of mitogen-activated protein kinases (MAPKs) or the nuclear translocation of nuclear factor kappa beta (NFκB). researchgate.net Another derivative (Compound 25) efficiently inhibited the LPS-mediated phosphorylation of JNK, p38, and ERK, while not affecting NFκB or Nrf2 signaling pathways. researchgate.net Both compounds were observed to reduce LPS-mediated processing of caspase-1 and the cleavage of interleukin 1β (IL1β) proform, suggesting an ability to target the inflammasome. researchgate.net Friedelin (B1674157) itself has been reported to alleviate ulcerative colitis in animal models by inhibiting inflammation and improving autophagy, involving pathways such as the AMPK signaling pathway, TNF signaling pathway, and IL-17 signaling pathway. nih.gov

Antioxidant Activity and Free Radical Scavenging Mechanisms

This compound compounds, including friedelin, exhibit antioxidant and free radical scavenging activities. researchgate.netnih.govcolab.wsnih.govresearchgate.net Friedelin has shown significant scavenging effects on various free radicals, including 2,2-diphenyl-picrylhydrazyl (DPPH), hydroxyl, nitric oxide, and superoxide (B77818) radicals in in vitro studies. nih.govresearchgate.net The free radical scavenging activity is often evaluated using assays like the DPPH assay. nih.govresearchgate.netbioline.org.br For example, friedelin isolated from Azima tetracantha leaves demonstrated good scavenging effects on DPPH (IC50 21.1 mM), hydroxyl (IC50 19.8 mM), nitric oxide (IC50 22.1 mM), and superoxide (IC50 21.9 mM) radicals. nih.govresearchgate.net Friedelin also showed a strong suppressive effect on lipid peroxidation. nih.gov In in vivo studies, friedelin has been shown to restore levels of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), reduced glutathione (B108866) (GSH), and glutathione peroxidase (GPx) in models of oxidative stress. nih.gov The ability of these compounds to scavenge free radicals contributes to their protective effects against oxidative damage. bioline.org.br

Anticancer and Cytotoxic Mechanisms

This compound triterpenoids and their derivatives have demonstrated anticancer and cytotoxic activities against various cancer cell lines. nih.govcolab.wsnih.govrsc.orgresearchgate.net

In Vitro Cell Line-Based Studies (e.g., Melanoma, Leukemia, Ovarian, Breast Cancer Cell Lines)

Studies have evaluated the cytotoxic effects of this compound derivatives against a panel of human cancer cell lines, including those from leukemia, melanoma, ovarian, and breast cancers. mdpi.comresearchgate.netmdpi.com Certain this compound derivatives have shown growth inhibitory effects at submicromolar concentrations against sensitive cell lines. mdpi.com For instance, some a-azepano- and 3-amino-3,4-seco-triterpenoid derivatives, including those with a this compound skeleton, exhibited growth inhibition (GI50) against sensitive leukemia (K-562, CCRF-CEM, HL-60(TB), RPMI-8226), ovarian (OVCAR-4), and breast cancer cell lines. mdpi.com Friedelan-3β-ol has also been reported to be cytotoxic to several cancer cell lines, including those from oral squamous cell carcinoma (HN22), hepatocellular carcinoma (HepG2), colorectal carcinoma (HCT116), and cervical cancer (HeLa). mdpi.com Friedelin itself has shown cytotoxic activity in human MCF-7 breast cancer cells. nih.gov

Here is a table summarizing some in vitro cytotoxic activities:

| Compound | Cell Lines Tested (Examples) | Observed Activity (Examples) |

| Friedelin | MCF-7 (Breast Cancer), AML-196 (Leukemia) | Cytotoxic, inhibits proliferation, induces apoptosis nih.govresearchgate.net |

| Friedelan-3β-ol | HN22, HepG2, HCT116, HeLa | Cytotoxic, induces S-phase cell cycle arrest in HN22 mdpi.com |

| Certain this compound Derivatives | Leukemia, Melanoma, Ovarian, Breast Cancer | Growth inhibition (GI50) at submicromolar concentrations mdpi.com |

Molecular Pathways and Target Identification (e.g., ERK Cascade Signaling Inhibition, Receptor Binding)

The anticancer effects of this compound triterpenoids are mediated through the modulation of various molecular targets and signaling pathways involved in cancer cell proliferation and survival. nih.govresearchgate.net Friedelin has been shown to induce apoptosis in leukemia cells by modulating the MEK/ERK and PI3K/AKT signaling pathways. researchgate.net Specifically, friedelin treatment led to the upregulation of cleaved caspase-3, 8, and 9, as well as cleaved PARP, increased Bax protein levels, and decreased Bcl-2 levels, indicating the induction of apoptosis. researchgate.net Friedelin also suppressed the migration and invasion of leukemia cells and blocked the MEK/ERK and PI3K/AKT signaling cascades dose-dependently. researchgate.net The ERK cascade is a key signaling pathway frequently altered in cancer, regulating cell proliferation, survival, and migration, making it a significant target for anticancer therapies. psu.edumdpi.com While the search results highlight the modulation of MEK/ERK and PI3K/AKT pathways by friedelin in leukemia cells researchgate.net, further research is needed to fully elucidate the spectrum of molecular targets and receptor binding mechanisms for other this compound derivatives across different cancer types.

Antimicrobial and Antiviral Activity

This compound triterpenoids have demonstrated antimicrobial and antiviral potential. researchgate.netnih.govcolab.wsrsc.orgmdpi.com

Antibacterial Spectrum and Mechanisms (e.g., Antimycobacterial)

This compound compounds, including friedelin, have shown activity against various bacteria. researchgate.netnih.govcolab.wsmdpi.comthegoodscentscompany.comperflavory.com Friedelin from a Polyalthia species inhibited E. coli and Micrococcus tetragenus. mdpi.com Some this compound triterpenoids have also demonstrated antimycobacterial activity. researchgate.netresearchgate.net For example, friedelin has been reported to exhibit a minimum inhibitory concentration (MIC) of 128 μg/ml against Mycobacterium TB. researchgate.net Hexane extracts containing this compound triterpenoids from Terminalia avicennioides have shown inhibitory activity against Mycobacterium bovis. researchgate.net The mechanisms underlying the antibacterial activity of triterpenoids can involve the destabilization of bacterial membranes. mdpi.com While the search results confirm antibacterial activity, detailed mechanisms for most this compound derivatives require further investigation.

Here is a table summarizing some antimicrobial activities:

| Compound | Microorganisms Tested (Examples) | Observed Activity (Examples) |

| Friedelin | E. coli, Micrococcus tetragenus, Mycobacterium TB | Inhibitory activity mdpi.comresearchgate.net |

| This compound-containing extracts | Mycobacterium bovis | Inhibitory activity researchgate.net |

The antiviral activity of this compound triterpenoids is also an area of research, with some considered promising candidates against human coronaviruses, including SARS-CoV-2. colab.ws

Antiviral Efficacy (e.g., against Human Coronaviruses)

Studies have explored the antiviral potential of this compound derivatives, particularly against human coronaviruses (HCoVs). Research on triterpenoids isolated from the leaves of Euphorbia neriifolia revealed that 3β-Friedelanol exhibited more potent anti-HCoV-229E activity than the positive control, actinomycin (B1170597) D. nih.govresearchgate.net This suggests the significance of the this compound skeleton as a potential scaffold for developing new anti-HCoV-229E drugs. researchgate.net Other this compound derivatives, such as 3-β-acetoxy this compound and friedelin, also showed activity against HCoV-229E. nih.gov

An in silico study predicted the antiviral potential of friedelan-3-one (B13398878) (friedelin) with high binding energies against several SARS-CoV-2 proteins, including 2'-O-ribose methyltransferase, 3-Chymotrypsin-like protease (3CLpro), helicase, Papain-like protease (PLpro), and RNA-dependent RNA polymerase. biointerfaceresearch.com

Table 1: Antiviral Activity of Selected this compound Derivatives Against HCoV-229E

| Compound | Activity (% Cell Survival) |

| 3β-Friedelanol | 132.4 |

| 3-β-acetoxy this compound | 80.9 |

| Friedelin | 109.0 |

| Epitaraxerol | 111.0 |

| Actinomycin D (Control) | 69.5 |

*Data derived from in vitro studies comparing percentage of infected cell viability to a non-treated control. nih.govnih.gov

Enzyme Modulation and Inhibition Studies (e.g., Acetylcholinesterase Inhibition, Aldose Reductase Inhibition)

This compound derivatives have demonstrated the ability to modulate and inhibit various enzymes. Several studies have investigated their effects on acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. Pentacyclic triterpenes with this compound skeletons have been identified as potential inhibitors of AChE. nih.govscielo.br

Specific this compound compounds have shown notable AChE inhibitory activity. For instance, norfriedelin A and norfriedelin B, northis compound (B12801930) triterpenoids isolated from Malpighia emarginata, were reported to be active against AChE with IC50 values of 10.3 μM and 28.7 μM, respectively. nih.gov Compound 1α,29-dihydroxyfriedelan-3-one, isolated from Maytenus robusta, showed 32.3% acetylcholinesterase inhibition. researchgate.netcabidigitallibrary.orgresearchgate.net Other friedelanes like 3β,24-dihydroxythis compound, 3-oxo-28,29-dihydroxythis compound, 3-oxo-29-hydroxythis compound, and 3,7-dioxothis compound have also exhibited high AChE inhibition in in vitro evaluations. scielo.br

This compound-type triterpenes have also been studied for their inhibitory effects on aldose reductase (AR), an enzyme implicated in diabetic complications. researchgate.net this compound-type triterpenes, such as salasones A, B, and C, and the northis compound-type salaquinone A, isolated from Salacia chinensis, have shown inhibitory effects on rat lens aldose reductase. researchgate.netacs.orgnih.govcapes.gov.br Kotalagenin 16-acetate, a new this compound-type triterpene from the roots of Salacia oblonga, was also found to contribute to the inhibitory activity on aldose reductase. nih.gov

Table 2: Acetylcholinesterase Inhibition by Selected this compound Derivatives

| Compound | Source | AChE Inhibition (%) | IC50 (μM) |

| 1α,29-dihydroxyfriedelan-3-one | Maytenus robusta | 32.3 | N/A |

| Norfriedelin A | Malpighia emarginata | N/A | 10.3 |

| Norfriedelin B | Malpighia emarginata | N/A | 28.7 |

| 3β,24-dihydroxythis compound | Salacia crassifolia | 99.05 ± 1.12 | N/A |

| 3-oxo-28,29-dihydroxythis compound | Salacia crassifolia | 90.59 ± 3.76 | N/A |

| 3-oxo-29-hydroxythis compound | Maytenus imbricata | High | N/A |

| 3,7-dioxothis compound | Maytenus gonoclada | High | N/A |

*Note: N/A indicates data not available in the provided snippets. Inhibition percentages may vary depending on experimental conditions. researchgate.netnih.govscielo.brcabidigitallibrary.orgresearchgate.net

Receptor Binding Studies (e.g., Cannabinoid Type 1 Receptor Binding Affinity and Interactions)

Information specifically on the cannabinoid Type 1 (CB1) receptor binding affinity and interactions of this compound compounds was not prominently available in the provided search results. Research on this compound primarily focuses on enzyme inhibition, antiviral activity, and other general biological effects rather than detailed receptor binding studies, particularly for cannabinoid receptors.

Other Documented Biological Effects (e.g., Hepatoprotective Activity, Insulin (B600854) Sensitizing Effects, Neuroprotective Properties, Anti-ulcerogenic Activity, Insect Antifeedant Effects, Modulation of Soil Microbial Ecology)

This compound and its derivatives exhibit a range of other documented biological effects. Friedelin, in particular, has been reported to possess hepatoprotective activity. nih.govsapub.orgscispace.com Studies have demonstrated its protective effect on liver oxidative stress in rat liver homogenate. ekb.eg

While insulin sensitizing effects were mentioned as a potential pharmacological property of friedelin, detailed research findings specifically on this aspect were not extensively covered in the provided snippets. nih.gov

Neuroprotective properties of friedelin have also been reported. nih.govmdpi.com

This compound compounds have shown significant anti-ulcerogenic activity. Friedelan-3-one (friedelin) has demonstrated gastric anti-ulcer properties in vivo. scielo.br A new triterpenoid, 3,15-dioxo-21α-hydroxy this compound, isolated from Maytenus robusta, showed a significant inhibitory effect on ethanol-induced ulcers in rats, comparable to omeprazole. researchgate.netnih.gov Friedelin has also shown a protective effect against ethanol-induced gastric ulcers in mice models by reducing vascular permeability and modulating cytokine levels. mdpi.com However, some studies on friedelin and friedelan-3beta-ol isolated from Maytenus ilicifolia did not show a decrease in gastric ulcers in an indomethacin-induced ulcer model in rats. nih.gov

Friedelin has demonstrated natural anti-insect action, specifically against Spodoptera litura and Helicoverpa armigera. nih.gov

Furthermore, friedelin has been shown to modulate the dynamics of the soil microbial community, suggesting a potential role in agriculture. nih.govdntb.gov.ua Soil microbial communities are influenced by various factors, including soil properties, and play a crucial role in nutrient cycling and plant health. mdpi.comcsic.esfrontiersin.orgmdpi.com

Table 3: Other Documented Biological Effects of this compound and Derivatives

| Biological Effect | Key Findings | Relevant Compounds |

| Hepatoprotective Activity | Protective effect on liver oxidative stress. ekb.eg Reported for friedelin. nih.govsapub.orgscispace.com | Friedelin |

| Neuroprotective Properties | Reported for friedelin. nih.govmdpi.com | Friedelin |

| Anti-ulcerogenic Activity | Inhibitory effect on ethanol-induced gastric ulcers; modulation of vascular permeability and cytokines. mdpi.comresearchgate.netnih.gov | Friedelin, 3,15-dioxo-21α-hydroxy this compound |

| Insect Antifeedant Effects | Activity against Spodoptera litura and Helicoverpa armigera. nih.gov | Friedelin |

| Modulation of Soil Microbial Ecology | Ability to alter the dynamics of the soil microbial community. nih.govdntb.gov.ua | Friedelin |

Computational and Theoretical Studies

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of ligands, such as friedelane, within the active site of a protein.

Protein-Ligand Interaction Prediction and Target Identification

Molecular docking studies have been instrumental in identifying potential protein targets for this compound and its derivatives, offering insights into their mechanisms of action. For instance, friedelin (B1674157) (friedelan-3-one) has been docked against various proteins to explore its therapeutic potential. A study investigating friedelin's properties identified the tuberculosis protein 4FDO as a potential target, suggesting its utility as a tuberculosis treatment option. researchgate.net Similarly, docking studies have predicted the binding modes of friedelin within the binding pocket of the p-JNK protein, which is implicated in neurodegenerative processes. researchgate.netcolab.ws

In the context of pain and sedation, this compound-type triterpenes have been evaluated for their binding affinity towards the cannabinoid type 1 receptor (CB1). mdpi.comnih.gov Molecular docking revealed that friedelin and its analogue, epifriedelanol, exhibit strong binding affinities for the CB1 receptor, with docking scores of -8.1 kcal/mol. mdpi.com These findings provide a computational basis for the observed antinociceptive and sedative properties of plant extracts containing these compounds. mdpi.com

Furthermore, the potential of this compound derivatives as anticancer agents has been explored through molecular docking. Synthetic, highly oxygenated friedelan derivatives were screened against the crystal structure of human DNA topoisomerase IIα (PDB ID: 1BGW), a key enzyme in DNA replication and a target for many anticancer drugs. nih.gov This in silico screening helps to identify which derivatives are most likely to exhibit inhibitory activity, guiding synthetic efforts toward more potent compounds. nih.gov

The table below summarizes the findings of various molecular docking studies involving this compound and its derivatives.

| Compound | Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interactions/Findings |

| Friedelin | Tuberculosis Protein | 4FDO | Not Specified | Potential as a tuberculosis treatment. researchgate.net |

| Friedelin | p-JNK Protein | Not Specified | Not Specified | Predicted binding modes in the active pocket. researchgate.netcolab.ws |

| Friedelin | Cannabinoid Type 1 Receptor (CB1) | Not Specified | -8.1 | Strong binding affinity, suggesting a role in antinociceptive and sedative effects. mdpi.comnih.gov |

| Epifriedelanol | Cannabinoid Type 1 Receptor (CB1) | Not Specified | -8.1 | Strong binding affinity, similar to friedelin. mdpi.com |

| Oxygenated Friedelan Derivatives | DNA Topoisomerase IIα | 1BGW | Not Specified | Identified derivatives with potential inhibitory activity. nih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. For this compound-protein complexes, MD simulations provide a dynamic view of the interactions, stability, and conformational changes that occur over time, offering deeper insights than static docking models.

MD simulations are crucial for assessing the stability of a ligand within a protein's binding pocket. researchgate.net By simulating the complex over a period, typically nanoseconds, researchers can observe whether the ligand remains bound and maintains its predicted orientation. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are analyzed to quantify stability. researchgate.net

A study on triterpenes from Vernonia patula, including friedelin, used 100 ns MD simulations to analyze the stability of their complexes with the cannabinoid type 1 (CB1) receptor. mdpi.com The simulations revealed that friedelin engages in stable, non-bonding interactions by binding to a pocket near the active site on the CB1 protein's surface. mdpi.comnih.gov This stability analysis reinforces the molecular docking predictions and supports the hypothesis that this compound's interaction with the CB1 receptor is a plausible mechanism for its biological effects. mdpi.com The ability of MD simulations to track the dynamic behavior of the complex over time provides a more realistic and reliable assessment of the protein-ligand interaction compared to static docking alone. nih.gov

Understanding how a ligand binds to and unbinds from its target protein is fundamental for drug design. MD simulations, particularly enhanced sampling methods, can be used to explore these binding and unbinding pathways. researchgate.netnih.gov While conventional MD can be limited by the long timescales of these events, specialized techniques can accelerate the process to reveal the complex series of conformational changes involved. nih.govbiorxiv.org

Although specific studies detailing the full binding/unbinding pathways of this compound are not extensively documented in the provided context, the methodologies are well-established. Such simulations would reveal intermediate states, the role of solvent molecules, and the key protein residues that facilitate the ligand's entry and exit from the binding site. researchgate.netnih.gov This information is invaluable for understanding the kinetics of drug-target interactions and for designing molecules with optimized residence times.

For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. Computational models are frequently used to predict this property, saving significant time and resources compared to experimental methods. nih.govmdpi.com These predictions are often part of a broader ADMET (absorption, distribution, metabolism, excretion, and toxicity) assessment.